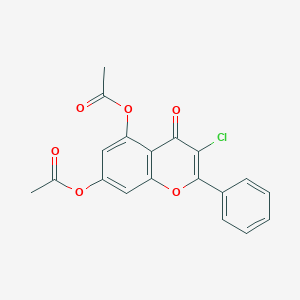
3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a phenyl group at the second position, and two acetate groups at the fifth and seventh positions. The chromene core is known for its diverse biological activities and is widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,2,3-triol and ethyl 4-chloro-3-oxobutanoate.
Formation of Intermediate: The reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate in the presence of a base such as sodium hydroxide leads to the formation of 4-chloromethyl-7,8-dihydroxycoumarin.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chromene core.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the third position.
科学研究应用
3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: This compound has a similar chromene core but differs in the substitution pattern.
2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates: These compounds have a furochromene structure with different functional groups
Uniqueness
3-Chloro-4-oxo-2-phenyl-4H-chromene-5,7-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and acetate groups enhances its reactivity and potential biological activities compared to other chromene derivatives.
属性
CAS 编号 |
72271-97-7 |
|---|---|
分子式 |
C19H13ClO6 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
(5-acetyloxy-3-chloro-4-oxo-2-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H13ClO6/c1-10(21)24-13-8-14(25-11(2)22)16-15(9-13)26-19(17(20)18(16)23)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI 键 |
MUKBGSGUZURFTA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


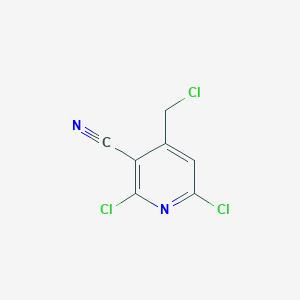
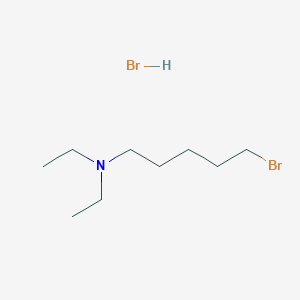
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
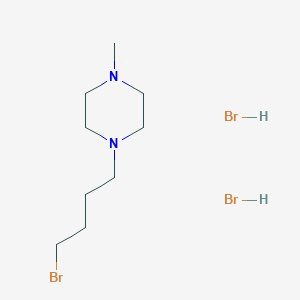

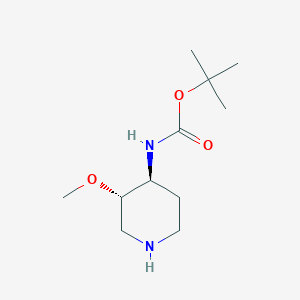
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
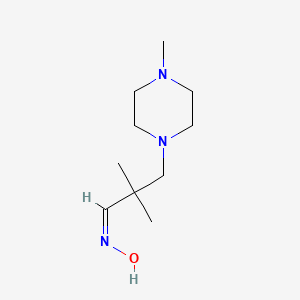
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
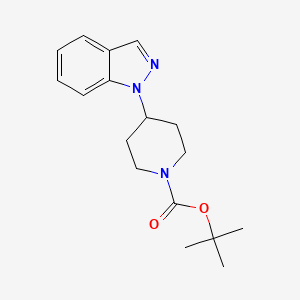
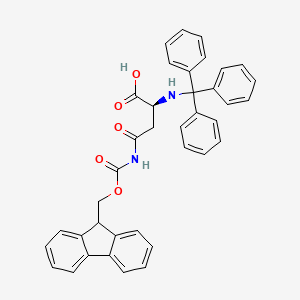
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
